![molecular formula C14H18N2O3 B3968714 2-cyclohexyl-N-(2-nitrophenyl)acetamide](/img/structure/B3968714.png)
2-cyclohexyl-N-(2-nitrophenyl)acetamide
Overview
Description
2-cyclohexyl-N-(2-nitrophenyl)acetamide, also known as CX717, is a compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. It is a member of the ampakine family of compounds that target AMPA receptors in the brain, which are responsible for the fast excitatory neurotransmission that underlies learning and memory.
Mechanism of Action
2-cyclohexyl-N-(2-nitrophenyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors and increases the release of glutamate, the primary excitatory neurotransmitter in the brain. This leads to improved synaptic plasticity and enhanced learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that play a role in motivation and attention. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyclohexyl-N-(2-nitrophenyl)acetamide is its specificity for AMPA receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. However, its effects on cognitive function may be dependent on the baseline cognitive abilities of the individual, and further research is needed to determine its optimal dosing and administration.
Future Directions
Future research on 2-cyclohexyl-N-(2-nitrophenyl)acetamide could explore its potential as a treatment for cognitive impairments associated with aging, neurodegenerative diseases, and psychiatric disorders. It could also be investigated as a potential therapy for addiction and as a tool for enhancing cognitive function in healthy individuals. Further studies could also investigate the long-term safety and efficacy of this compound and its potential interactions with other drugs and supplements.
Scientific Research Applications
2-cyclohexyl-N-(2-nitrophenyl)acetamide has been the subject of numerous scientific studies that have investigated its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models, and several human clinical trials have demonstrated its efficacy in improving cognitive function in healthy individuals and those with cognitive impairments.
properties
IUPAC Name |
2-cyclohexyl-N-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHVIUADMDAAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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